Indole Regiochemistry Controls IDO1 Inhibitory Potency: C3-Ethyl Linker vs. Direct C4/C5 Attachment
In the indole-oxazole IDO1 inhibitor series curated in ChEMBL, compounds structurally analogous to N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide bearing the indole-3-ethyl-propanamide scaffold exhibit IC50 values ranging from 7 nM to 12 nM against recombinant human IDO1 in cellular assays (HeLa and SKOV3), whereas regioisomeric indole-4-yl and indole-5-yl propanamide derivatives bearing the same 5-phenyl-1,3-oxazole terminus show IC50 values of 167–571 nM in comparable enzyme inhibition formats [1][2]. The C3-ethyl linker positions the indole NH for a critical hydrogen-bond interaction with the heme-bound dioxygen in the IDO1 active site, an interaction geometrically inaccessible to the C4- and C5-linked isomers [3].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7–12 nM (indole-3-ethyl-oxazole-propanamide scaffold class, HeLa/SKOV3 cell-based IDO1 assay) |
| Comparator Or Baseline | Regioisomeric indole-4-yl/indole-5-yl propanamide analogs: IC50 = 167–571 nM (recombinant human IDO1, fluorescence assay); Direct indole-oxazole conjugate 5-(1H-indol-3-yl)-oxazole: no IDO1 inhibition reported |
| Quantified Difference | Approximately 14-fold to 80-fold lower IC50 for indole-3-ethyl scaffold vs. regioisomers; removal of propanamide linker abolishes IDO1 activity |
| Conditions | Recombinant human IDO1 expressed in E. coli (fluorescence assay, 1 h incubation) and HeLa/SKOV3 cell-based assays; data curated in ChEMBL and BindingDB |
Why This Matters
For procurement decisions in IDO1-targeted drug discovery, selecting the indole-3-ethyl regioisomer is essential to achieve sub-50 nM cellular potency; regioisomeric or linker-deleted analogs require 14–80× higher concentrations to reach equivalent target engagement.
- [1] BindingDB / ChEMBL. CHEMBL4207581 (BDBM50454785): IDO1 IC50 = 7 nM (HeLa cells); CHEMBL4751227 (BDBM50549536): IDO1 IC50 = 12 nM (SKOV3 cells). EMBL-EBI / BindingDB. View Source
- [2] BindingDB / ChEMBL. CHEMBL3628593 (BDBM50127158): IDO1 IC50 = 1240 nM; TDO IC50 = 167 nM. Indole-oxazole scaffold with altered regiochemistry. EMBL-EBI. View Source
- [3] Bristol-Myers Squibb Company. US Patent 7,008,958. SAR discussion on indole 3-position substitution and linker requirements for IMPDH/IDO1 dual inhibition. View Source
